

3-(3-Methylisoxazol-5-yl)propan-1-ol structure elucidation

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Compound of Interest

Compound Name: 3-(3-Methylisoxazol-5-yl)propan-1-ol

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An In-Depth Technical Guide to the Structure Elucidation of **3-(3-Methylisoxazol-5-yl)propan-1-ol**

Abstract

The unequivocal determination of a molecule's chemical structure is the bedrock of modern chemical and pharmaceutical research. It ensures reproducibility, informs structure-activity relationship (SAR) studies, and is a prerequisite for regulatory approval. This guide provides a comprehensive, technically-grounded walkthrough for the complete structure elucidation of **3-(3-Methylisoxazol-5-yl)propan-1-ol** (CAS: 105658-49-9), a substituted isoxazole of interest in synthetic chemistry.^{[1][2]} We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of mass spectrometry, infrared spectroscopy, and advanced multi-dimensional nuclear magnetic resonance spectroscopy. The causality behind experimental choices is emphasized, presenting a self-validating system of analysis for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

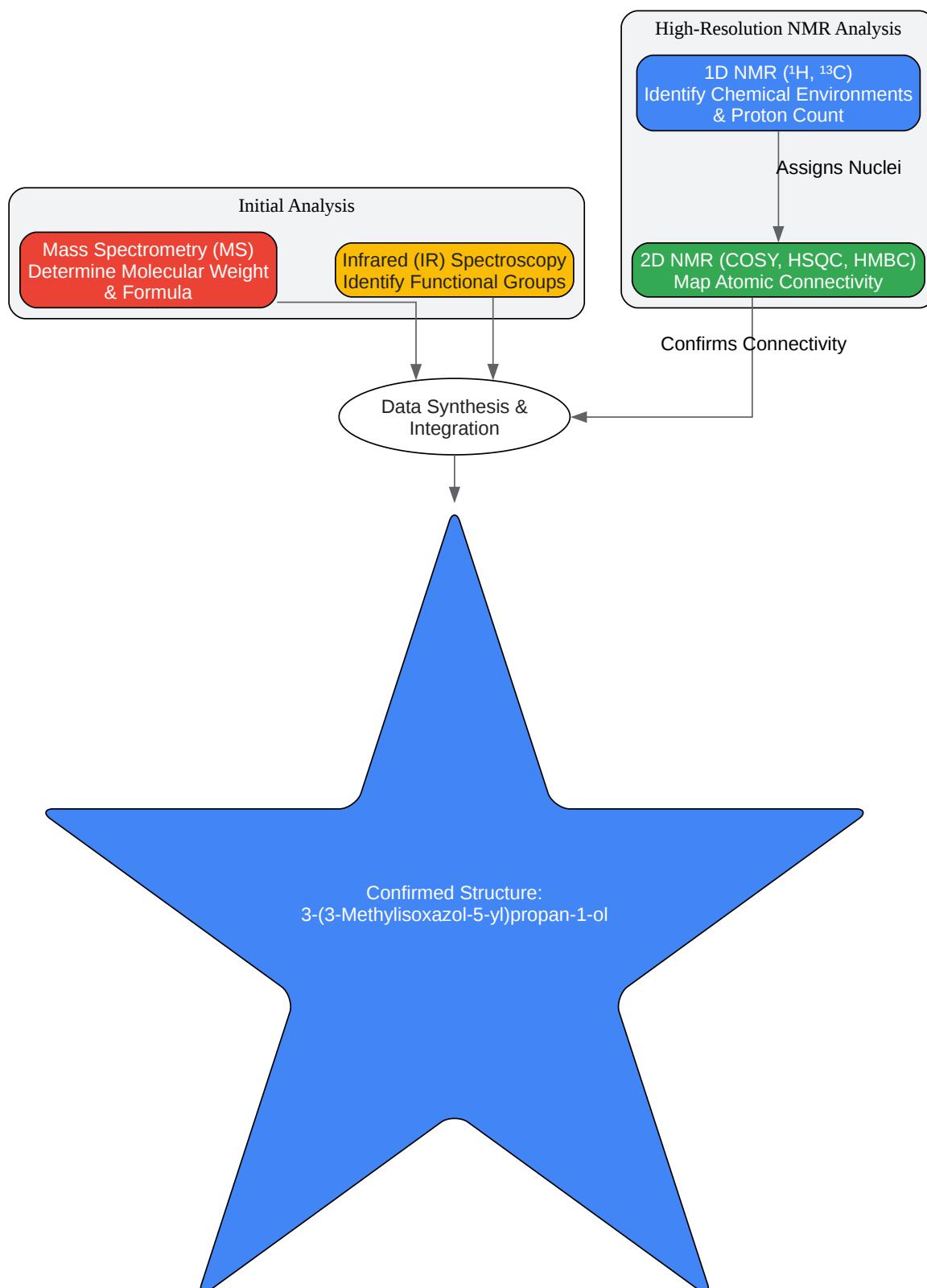
3-(3-Methylisoxazol-5-yl)propan-1-ol is comprised of two key fragments: a 3-methylisoxazole heterocyclic ring and a propan-1-ol side chain. The isoxazole ring is a common motif in pharmacologically active compounds, valued for its role in modulating biological activity.^{[3][4][5]} The primary analytical challenge is not merely to identify the presence of these fragments, but to confirm their precise connectivity. Specifically, we must prove:

- The regiochemistry of the isoxazole ring (is it a 3-methyl or 5-methyl isomer?).
- The attachment point of the propanol chain to the isoxazole ring (is it at position 5, as the name implies?).
- The integrity of the propanol chain (is it a linear n-propanol, not isopropanol?).

This guide will systematically address these questions using a multi-pronged spectroscopic approach, demonstrating how overlapping data streams converge to a single, unambiguous structural assignment.

The Elucidation Workflow: A Strategy of Orthogonal Analysis

A robust structure elucidation relies on the principle of orthogonal analysis, where different techniques provide complementary information. No single experiment is sufficient. Our strategy involves a logical progression from low-resolution molecular formula determination to high-resolution atomic connectivity mapping.

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Caption: Overall workflow for structure elucidation.

Mass Spectrometry (MS): Defining the Molecular Boundaries

Expertise & Causality: The first step is to confirm the molecular formula, $C_7H_{11}NO_2$.^{[1][2]} High-Resolution Mass Spectrometry (HRMS) is chosen over standard MS because it provides the accurate mass to within a few parts per million, allowing for the unambiguous determination of the elemental composition.

Expected Data & Interpretation:

- **Molecular Ion (M^+):** The target molecule has a monoisotopic mass of 141.0790 Da.^[1] An HRMS experiment (e.g., ESI-TOF) should yield an $[M+H]^+$ ion at m/z 142.0863 or an $[M+Na]^+$ ion at m/z 164.0682. The observed accurate mass is compared against the theoretical mass to confirm the formula.
- **Fragmentation Analysis:** Electron Impact (EI) or Collision-Induced Dissociation (CID) will provide structural clues. The molecule is expected to fragment at its weakest points. Key predicted fragments include:
 - Loss of H_2O : $[M - 18]^+$ from the alcohol, a common fragmentation pathway.
 - Loss of C_3H_7O : $[M - 59]^+$, cleavage of the entire propanol chain, leaving the methylisoxazole cation.
 - Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen, resulting in a fragment containing the hydroxyl group.
 - Ring Fragmentation: Cleavage of the weak N-O bond in the isoxazole ring can lead to a cascade of smaller fragments.^[5]

Protocol: High-Resolution Mass Spectrometry (HRMS)

- **Sample Preparation:** Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

- Ionization Mode: Run in positive ion mode to detect $[M+H]^+$ and $[M+Na]^+$ adducts.
- Analysis: Calibrate the instrument using a known standard. Acquire the spectrum and use the instrument's software to calculate the elemental composition from the observed accurate mass of the molecular ion peak.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in the molecule. It provides confirmatory evidence for the alcohol (-OH) and the isoxazole ring system. We use Attenuated Total Reflectance (ATR) as it requires minimal sample preparation.

Expected Data & Interpretation: The IR spectrum will provide a "fingerprint" of the molecule's covalent bonds.

Wavenumber (cm ⁻¹)	Bond	Functional Group	Rationale & Expected Appearance
~3350	O-H stretch	Alcohol	A strong, characteristically broad peak due to hydrogen bonding. [6]
~2950	C-H stretch	sp ³ C-H (Alkyl)	Medium to strong peaks corresponding to the methyl and methylene groups.
~1610	C=N stretch	Isoxazole	A medium intensity peak characteristic of the imine bond within the ring. [7]
~1450	C=C stretch	Isoxazole	A medium peak for the C=C bond within the heterocyclic system. [8]
~1250	C-O stretch	Alcohol	A strong peak corresponding to the C-O single bond of the primary alcohol.
~900-1100	Ring modes	Isoxazole	Complex vibrations characteristic of the isoxazole ring structure. [9]

The presence of a broad peak around 3350 cm⁻¹ and the absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ is strong evidence for the alcohol functional group and rules out isomeric keto- or aldehyde structures.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrumentation: Use a FTIR spectrometer equipped with an ATR accessory.
- Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR crystal.
- Acquisition: Record the spectrum, typically from 4000 to 400 cm^{-1} .
- Analysis: Identify and label the major absorption bands and correlate them to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: NMR is the most powerful tool for structure elucidation of organic molecules. It provides detailed information about the chemical environment, count, and connectivity of every hydrogen and carbon atom. We employ a suite of 1D and 2D experiments to build the structure piece by piece. All spectra are referenced to a residual solvent signal (e.g., DMSO-d₆ at δH 2.50 and δC 39.52 ppm).[6][10]

¹H NMR: Proton Inventory and Environment

This experiment identifies all chemically distinct protons, their relative numbers (integration), and their neighboring protons (multiplicity).

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

Label	Assignment	Predicted			Rationale
		Shift (δ , ppm)	Multiplicity	Integration	
H-a	-CH ₃	~2.3	Singlet (s)	3H	Methyl group on the isoxazole ring, no adjacent protons.
H-b	Isoxazole H-4	~6.2	Singlet (s)	1H	Olefinic proton on the electron-rich isoxazole ring.[11]
H-c	-CH ₂ -	~2.8	Triplet (t)	2H	Methylene group adjacent to the isoxazole ring, split by H-d.
H-d	-CH ₂ -	~1.9	Quintet (p)	2H	Central methylene group, split by H-c and H-e.
H-e	-CH ₂ -OH	~3.5	Quartet (q)	2H	Methylene group attached to the hydroxyl, split by H-d and H-f.
H-f	-OH	~4.6	Triplet (t)	1H	Alcohol proton, couples to H-

e (in DMSO).

Exchangeabl

e with D₂O.

Note: Multiplicity of -OH and -CH₂OH can vary. In DMSO, coupling is often observed. In CDCl₃, the -OH is typically a broad singlet.

¹³C NMR & DEPT-135: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms, while a DEPT-135 experiment distinguishes between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

Label	Assignment	Predicted Shift (δ , ppm)	DEPT-135 Phase	Rationale
C-1	-CH ₃	~11	Positive	Alkyl methyl group.
C-2	-CH ₂ -	~22	Negative	Alkyl methylene.
C-3	-CH ₂ -	~28	Negative	Alkyl methylene adjacent to the ring.
C-4	-CH ₂ -OH	~60	Negative	Methylene carbon bonded to oxygen.
C-5	Isoxazole C-4	~101	Positive	Olefinic carbon in the heterocyclic ring. [7]
C-6	Isoxazole C-3	~160	Quaternary (No Signal)	Quaternary carbon adjacent to nitrogen, bearing the methyl group.
C-7	Isoxazole C-5	~170	Quaternary (No Signal)	Quaternary carbon adjacent to oxygen, bearing the propanol chain.

2D NMR: Connecting the Atoms

2D NMR experiments are the final, critical step, transforming the lists of ¹H and ¹³C signals into a confirmed molecular structure.

COSY (CORrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[\[12\]](#)

- Expected Correlations: A clear correlation track will be observed between H-c, H-d, and H-e, confirming the linear $-\text{CH}_2\text{-CH}_2\text{-CH}_2-$ propanol chain. No other correlations are expected, as H-a and H-b are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon atom it is attached to (^1JCH coupling).[13][14]

- Expected Correlations: This allows for the unambiguous assignment of each carbon signal based on the more easily interpreted proton spectrum.
 - H-a (~2.3 ppm) will correlate with C-1 (~11 ppm).
 - H-b (~6.2 ppm) will correlate with C-5 (~101 ppm).
 - H-c (~2.8 ppm) will correlate with C-3 (~28 ppm).
 - H-d (~1.9 ppm) will correlate with C-2 (~22 ppm).
 - H-e (~3.5 ppm) will correlate with C-4 (~60 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This is the keystone experiment, revealing long-range correlations (^2JCH and ^3JCH) between protons and carbons over 2-3 bonds.[14][15] It is this data that pieces the molecular fragments together.

Key Expected HMBC Correlations for Structure Confirmation:

Caption: Key HMBC correlations confirming molecular connectivity.

- Methyl Group to Ring: The methyl protons (H-a) will show a correlation to the quaternary carbon C-6 (a ^2J coupling) and the methine carbon C-5 (a ^3J coupling). This confirms the methyl group is at the C-3 position of the ring.
- Propanol Chain to Ring: The methylene protons adjacent to the ring (H-c) will show a crucial correlation to the quaternary carbon C-7 (a ^2J coupling) and the methine carbon C-5 (a ^3J coupling). This unambiguously proves the propanol chain is attached at the C-5 position of the isoxazole ring.

Protocol: 2D NMR Spectroscopy

- Sample Preparation: Prepare a concentrated sample (~10-20 mg) in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
- Instrumentation: Use a high-field NMR spectrometer (\geq 400 MHz) equipped with a gradient probe.
- Acquisition:
 - COSY: Run a standard gradient-selected COSY (gCOSY) experiment.
 - HSQC: Run a standard gradient-selected, sensitivity-enhanced HSQC experiment.
 - HMBC: Run a standard gradient-selected HMBC experiment, optimized for a long-range coupling constant of ~8 Hz.[\[14\]](#)
- Processing & Analysis: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin). Analyze the cross-peaks to establish the correlations described above.

Conclusion: Convergent Proof of Structure

The structure of **3-(3-Methylisoxazol-5-yl)propan-1-ol** is confirmed through the systematic and logical integration of orthogonal spectroscopic data.

- HRMS established the correct molecular formula, C₇H₁₁NO₂.
- IR Spectroscopy confirmed the presence of the key alcohol (-OH) functional group and the heterocyclic ring system.
- ¹H and ¹³C NMR provided a complete inventory of all hydrogen and carbon atoms and their immediate electronic environments.
- COSY NMR verified the linear connectivity of the three-carbon propanol side chain.
- HSQC NMR definitively linked each proton to its directly attached carbon, allowing for confident assignment of the ¹³C spectrum.

- HMBC NMR served as the final arbiter, providing the long-range connectivity data that unequivocally proved the 3-methyl substitution pattern of the isoxazole ring and its C-5 linkage to the propanol chain.

This multi-faceted approach provides a self-validating dataset, leaving no ambiguity in the final structural assignment and serving as a robust template for the elucidation of related small molecules.

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